N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide
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Description
N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide is a useful research compound. Its molecular formula is C17H12Cl2F3N3O2S and its molecular weight is 450.26. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide (CAS: 338406-72-7) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H12Cl2F3N3O2S
- Molar Mass : 450.26 g/mol
- Structure : The compound features a pyrrole ring substituted with a sulfonamide group and a chlorinated pyridine moiety, which may contribute to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, primarily in the context of cancer research and as a potential therapeutic agent.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibition of colon cancer cell lines (HCT-116, SW-620, Colo-205) with GI50 values ranging from 1.0×10−8 to 1.6×10−8 M . This suggests that the structural features of the pyrrole and pyridine rings are crucial for its activity against cancer cells.
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Tyrosine Kinases : Studies have shown that similar pyrrole derivatives can interact with ATP-binding domains of growth factor receptors, leading to growth inhibition in cancer cells .
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant activity, which could contribute to their protective effects against oxidative stress in cancer cells .
Case Study: In Vitro and In Vivo Studies
A notable study evaluated the efficacy of a related pyrrole derivative in both in vitro and in vivo settings:
- In Vitro : The compound was tested against various cancer cell lines, showing potent antiproliferative effects.
- In Vivo : It was administered in a chemically induced colon cancer model in rats, where it significantly reduced tumor growth compared to controls .
Comparative Table of Biological Activities
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N3O2S/c18-13-5-3-11(4-6-13)9-24-28(26,27)15-2-1-7-25(15)16-14(19)8-12(10-23-16)17(20,21)22/h1-8,10,24H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCPWYIIUDPFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.